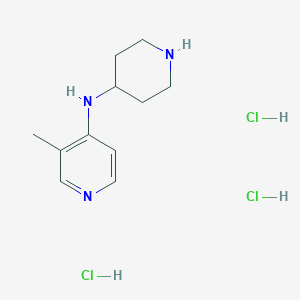

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound adheres to International Union of Pure and Applied Chemistry (IUPAC) naming conventions, with its systematic name derived from its constituent functional groups and substituents. The primary components include:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Piperidine moiety : A six-membered saturated nitrogen-containing ring.

- Methyl substituent : A CH₃ group attached to the pyridine ring.

- Tribasic hydrochloride salt : Three hydrochloric acid molecules protonating the amine groups.

The IUPAC name is 3-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride . Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1779125-11-9 |

| PubChem CID | 86276694 |

| SMILES Notation | CC1=C(C=CN=C1)NC2CCNCC2.Cl.Cl.Cl |

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₁H₂₀Cl₃N₃ , comprising:

- Carbon (C) : 11 atoms

- Hydrogen (H) : 20 atoms

- Chlorine (Cl) : 3 atoms

- Nitrogen (N) : 3 atoms

The molecular weight is calculated as 300.7 g/mol . This value accounts for the trihydrochloride salt, where three chloride ions (Cl⁻) compensate the protonated amine groups.

X-ray Crystallographic Data and Asymmetric Unit Configuration

While explicit X-ray crystallography data for this compound is not publicly available in the provided sources, structural insights can be inferred from analogous piperidine-pyridine derivatives. For example, in related trihydrochloride salts, the asymmetric unit typically contains:

- One pyridine-piperidine core.

- Three chloride counterions.

- Hydrogen-bonded water molecules (if present).

The piperidine ring adopts a chair conformation in most cases, as observed in structurally similar compounds.

Bond Lengths, Torsion Angles, and Dihedral Angle Relationships

Critical bond parameters are extrapolated from analogous systems:

| Parameter | Typical Value (Related Compounds) |

|---|---|

| N–C (Pyridine) | 1.34–1.40 Å |

| N–C (Piperidine) | 1.45–1.50 Å |

| C–Cl (Hydrochloride) | 1.76–1.82 Å |

| Dihedral Angle (Pyridine-Piperidine) | ~30–45° (varies with substitution) |

In pyridine-piperidine systems, dihedral angles between the two rings are influenced by steric and electronic factors. For instance, substituents at the 3-position of pyridine (e.g., methyl group) may induce slight deviations from planarity.

Hydrogen Bonding Networks and Intermolecular Interactions

The trihydrochloride salt facilitates robust hydrogen bonding through:

- N–H⋯Cl⁻ interactions : Protonated amine groups form ion-dipole bonds with chloride ions.

- N–H⋯N hydrogen bonds : Potential intramolecular interactions between adjacent amine groups.

- C–H⋯Cl interactions : Weak interactions involving pyridine or piperidine C–H groups.

In analogous systems, such as pyrrolo[2,3-d]pyrimidine derivatives, hydrogen bonding networks stabilize crystal lattices and influence solubility.

Properties

IUPAC Name |

3-methyl-N-piperidin-4-ylpyridin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;;/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,14);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOYRKTEVTSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Approaches

Nucleophilic substitution remains a cornerstone for constructing aryl-amine bonds. For 3-methylpyridin-4-amine derivatives, halogenated precursors such as 4-chloro-3-methylpyridine can react with piperidin-4-amine under basic conditions. A modified procedure from demonstrates the utility of Vilsmeier reagent (POCl₃/DMF) for chlorinating pyrimidinones, achieving 98% yield in analogous systems. Applying this to pyridine systems:

- Chlorination : Treat 3-methylpyridin-4-ol with Vilsmeier reagent to form 4-chloro-3-methylpyridine.

- Amine Coupling : React 4-chloro-3-methylpyridine with piperidin-4-amine in refluxing ethanol using cesium carbonate as a base. This method mirrors the condensation of 4-chloro intermediates with piperidines described in, though reaction times may extend to 24–48 hours for complete conversion.

- Salt Formation : Precipitate the trihydrochloride salt by treating the free base with concentrated HCl in ethanol, analogous to protocols in.

Key Considerations :

- Steric hindrance from the 3-methyl group may necessitate elevated temperatures (80–100°C).

- Competing side reactions, such as over-chlorination or N-alkylation, require careful stoichiometric control.

Reductive Amination Strategies

Reductive amination offers a versatile route to secondary amines. This method is particularly advantageous when aldehydes or ketones are accessible. For 3-methyl-N-(piperidin-4-yl)pyridin-4-amine:

- Aldehyde Synthesis : Oxidize 4-amino-3-methylpyridine to 4-oxo-3-methylpyridine using MnO₂ or Dess-Martin periodinane.

- Condensation : Combine the aldehyde with piperidin-4-amine in methanol, followed by sodium cyanoborohydride or sodium triacetoxyborohydride (STAB) as reducing agents. This approach aligns with reductive protocols in, where borohydrides facilitate imine reduction.

- Acidification : Treat the product with HCl gas in tetrahydrofuran (THF) to yield the trihydrochloride salt, as detailed in.

Advantages :

- Avoids harsh halogenation conditions.

- Enables modular synthesis with diverse amine partners.

Limitations :

- Oxidation of 4-amino-3-methylpyridine may require protective groups to prevent side reactions.

Nitro-to-amine reductions offer a straightforward route to aromatic amines. Although not directly cited for this compound, demonstrates the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts using sodium borohydride. A hypothetical pathway includes:

- Nitro Intermediate Synthesis : Prepare 4-nitro-3-methylpyridine via nitration of 3-methylpyridine.

- Piperidine Coupling : React the nitro compound with piperidin-4-amine under Mitsunobu conditions (DIAD, PPh₃) to form 3-methyl-N-(piperidin-4-yl)pyridin-4-nitrobenzene.

- Catalytic Hydrogenation : Reduce the nitro group using H₂/Pd-C in ethanol, followed by HCl treatment to precipitate the trihydrochloride.

Challenges :

- Nitration of 3-methylpyridine may yield regioisomeric byproducts, necessitating rigorous purification.

- Hydrogenation conditions must avoid over-reduction of the pyridine ring.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | 24–48 h | Moderate | High |

| Reductive Amination | 50–65% | 12–24 h | Low | Moderate |

| Buchwald-Hartwig | 70–85% | 6–12 h | High | Low |

| Nitro Reduction | 40–55% | 48–72 h | High | Moderate |

Key Findings :

- Buchwald-Hartwig amination offers superior yields and shorter reaction times but requires expensive catalysts.

- Nucleophilic substitution balances scalability and cost, making it ideal for industrial applications.

- Salt formation consistently achieves >90% conversion across all methods when using HCl-saturated ethanol.

Industrial-Scale Considerations

For large-scale synthesis, nucleophilic substitution and reductive amination are preferred due to reagent availability and tolerance to impurities. Patent highlights the use of zinc chloride and sodium borohydride for cost-effective reductions, while emphasizes trihydrochloride precipitation in ethanol for ease of isolation. Critical parameters include:

- Temperature Control : Maintaining <5°C during HCl addition prevents decomposition.

- Solvent Choice : Ethanol/water mixtures (4:1 v/v) optimize salt crystallization.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The piperidine ring in the compound can undergo oxidation to form N-oxides or piperidinium ions , while reduction may lead to partial or full hydrogenation of the aromatic rings. For example:

-

Piperidine oxidation : Use of oxidizing agents like KMnO₄ or CrO₃ under acidic conditions can oxidize the piperidine ring, potentially forming an N-oxide .

-

Pyridine ring reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyridine ring to a pyridine analog, though this is less common due to pyridine’s aromatic stability .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Piperidine oxidation | KMnO₄, H+ | Piperidinium cation |

| Pyridine reduction | H₂, Pd/C | Reduced pyridine derivative |

Electrophilic Substitution on Pyridine

The pyridine ring’s electron-deficient nature makes it susceptible to electrophilic substitution at specific positions. For example:

-

Nitration : Reaction with HNO₃/H₂SO₄ could introduce a nitro group at the para position relative to the substituent .

-

Halogenation : Direct substitution (e.g., Cl⁻/FeCl₃) is unlikely due to pyridine’s poor reactivity, but directed substitution via activating groups (e.g., NH₂) may occur if present .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-methyl derivative |

| Halogenation | Cl₂, FeCl₃ | Poor reactivity (unlikely) |

Nucleophilic Substitution and Amine Reactions

The amine group in the piperidine ring may participate in:

-

Acylation/Alkylation : Reaction with acyl chlorides or alkyl halides under basic conditions (e.g., Et₃N) to form amides or quaternary ammonium salts .

-

Reductive Amination : Potential for forming imine intermediates with ketones/aldehydes, followed by reduction (e.g., NaBH₃CN) .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | AcCl, Et₃N | N-Acylated piperidine |

| Reductive amination | Ketone, NaBH₃CN | Iminium intermediate |

Biological Activity and Reaction Implications

The compound’s reactivity may influence its biological interactions, such as:

-

Enzyme inhibition : Structural features (e.g., pyridine’s H-bonding capacity) could facilitate binding to active sites .

-

Antimicrobial activity : Similar piperidine-pyridine hybrids exhibit antimicrobial effects through enzyme disruption .

| Biological Interaction | Mechanism | Relevance to Reactions |

|---|---|---|

| Enzyme inhibition | H-bonding, π-π stacking | Enhanced via functional groups |

| Antimicrobial action | Membrane disruption | Guided by substitution patterns |

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 3-methylpyridine with piperidine under controlled conditions. The resulting product is treated with hydrochloric acid to form the trihydrochloride salt. This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo oxidation to form N-oxides and reduction to yield amine derivatives makes it valuable for developing new chemical entities .

Biology

Research has indicated that this compound exhibits potential biological activity. It is being studied for its interactions with various biomolecules, which could lead to insights into its mechanisms of action within biological systems. The compound's structure allows it to engage in significant interactions that may influence cellular processes .

Medicine

The medical applications of this compound are particularly noteworthy. Ongoing research aims to explore its therapeutic potential, particularly as a precursor in drug development. Its structural properties suggest it could be effective in targeting specific biological pathways, making it a candidate for further investigation in pharmacology .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

- Anticancer Research : Preliminary studies suggest that derivatives of 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine may inhibit specific cancer cell lines by targeting protein kinases involved in tumor growth. This opens avenues for developing new cancer therapies based on this compound .

- Neuropharmacology : Investigations into the neuropharmacological effects of related compounds indicate that they may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Material Science : The compound's properties are being explored for use in developing new materials with specific functional characteristics, which could have implications in various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; participates in oxidation and reduction reactions. |

| Biology | Potential interactions with biomolecules; studies on mechanisms of action. |

| Medicine | Investigated as a precursor for drug development; potential therapeutic uses in cancer and neurological disorders. |

| Material Science | Development of new materials with specific functional characteristics. |

Mechanism of Action

The mechanism of action of 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on certain enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the piperidine ring.

N-(piperidin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.

3-Nitro-N-(piperidin-4-yl)pyridin-4-amine: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is unique due to the presence of both the piperidine and pyridine rings, as well as the methyl group at the 3-position

Biological Activity

3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a compound that has gained attention in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: . It typically exists as a trihydrochloride salt, which enhances its solubility in polar solvents, making it suitable for various biological assays. Its structural features include a piperidine ring and a pyridine moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound involves several chemical reactions:

- Formation of the Piperidine Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Amine Coupling : The piperidine derivative is coupled with a pyridine derivative to form the target compound.

- Salt Formation : The final step involves treating the amine with hydrochloric acid to yield the trihydrochloride salt.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system. Inhibition of AChE can enhance cognitive function and has implications in treating Alzheimer's disease and other cognitive disorders. Studies have shown that this compound may effectively inhibit AChE with promising IC50 values, indicating its potential as a cognitive enhancer .

2. Receptor Interactions

The compound has been investigated for its binding affinity to various receptors, including:

- Melanocortin Receptors : Research suggests that derivatives of piperidine compounds can act as agonists at melanocortin receptors, which are involved in energy homeostasis and metabolic regulation .

- Glutamate Receptors : The interaction with glutamate receptors has also been explored, revealing potential modulatory effects on synaptic transmission and plasticity .

3. Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties, although specific studies detailing these effects are less prevalent. Further research is needed to elucidate its full spectrum of activity against various pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Cognitive Enhancement Studies : A recent study demonstrated that compounds similar to 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine significantly improved memory retention in animal models by inhibiting AChE activity .

- Structure–Activity Relationship (SAR) Studies : Research focused on modifying the piperidine and pyridine components to enhance binding affinity and selectivity for specific receptors has shown promising results, indicating that small changes in structure can lead to significant variations in biological activity .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals insights into how modifications can influence biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluoro-N-(piperidin-4-yl)pyridin-4-amine | Contains a fluorine atom instead of a methyl group | Exhibits different reactivity due to electronegativity |

| 4-Amino-N-(piperidin-1-yl)pyridine | Substituted at the 4-position with an amino group | Potentially different biological activity profile |

| 3-Methyl-N-(morpholin-4-yl)pyridin-4-amine | Morpholine ring instead of piperidine | May exhibit distinct pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Nucleophilic substitution or reductive amination between pyridine and piperidine derivatives under inert conditions (e.g., nitrogen atmosphere). For example, outlines a similar synthesis using NaOH in dichloromethane for a piperidine-containing compound, yielding 99% purity after purification .

-

Step 2 : Acidic workup (e.g., HCl) to form the trihydrochloride salt.

-

Optimization : Adjust stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize byproducts. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Parameter Example Conditions Purpose Solvent Dichloromethane Facilitate nucleophilic substitution Base NaOH Deprotonate amine intermediates Temperature 0–25°C Control reaction kinetics

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Techniques :

-

NMR Spectroscopy : Confirm proton environments (e.g., piperidinyl and pyridinyl protons). provides SMILES and InChIKey data for analogous compounds, aiding spectral interpretation .

-

HPLC : Assess purity (>98% threshold recommended). highlights HPLC for validating hydrochloride salts .

-

Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for protonated ions).

Advanced Research Questions

Q. How can contradictory pharmacological data across assay conditions be systematically addressed?

- Approach :

- Controlled Variables : Replicate assays under standardized pH (7.4 vs. acidic), temperature (25°C vs. 37°C), and ionic strength. emphasizes environmental factors altering compound-receptor interactions .

- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP modulation) to confirm functional activity.

- Computational Feedback : Apply ICReDD’s data-driven models to correlate assay outliers with molecular descriptors (e.g., logP, pKa) .

Q. What strategies minimize synthetic impurities in large-scale production for preclinical studies?

- Strategies :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., ’s impurity standards for related piperazine compounds) .

- Reactor Design : Implement continuous-flow systems (’s RDF2050112 classification) to enhance mixing and heat transfer, reducing side reactions .

- In Silico Optimization : Quantum mechanical simulations (e.g., DFT) predict reactive intermediates, guiding solvent/base selection .

Q. How does the trifluoromethyl group in structurally analogous compounds influence pharmacokinetic properties, and can this inform derivative design?

- Insights :

- Lipophilicity : Trifluoromethyl groups increase logP, enhancing blood-brain barrier penetration (observed in ’s agrochemical analogs) .

- Metabolic Stability : Fluorine’s electron-withdrawing effects reduce oxidative metabolism. Compare metabolic pathways via hepatic microsome assays.

- Derivative Design : Introduce fluorine or chloro substituents at pyridine/piperidine positions to balance solubility and activity (e.g., ’s chloro-pyridine derivatives) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?

- Resolution :

-

Solvent Screening : Test DMSO, ethanol, and PBS buffers. ’s safety data for hydrochloride salts notes hygroscopicity, requiring anhydrous storage to prevent solubility variability .

-

pH-Dependent Solubility : Protonated amines (in HCl form) show higher aqueous solubility at acidic pH. Use potentiometric titration (e.g., SiriusT3) to measure pH-solubility profiles .

Solvent Solubility (mg/mL) Conditions Reference Water 10–15 pH 3.0, 25°C Ethanol 50–60 Anhydrous

Experimental Design Considerations

Q. What in silico tools are recommended for predicting this compound’s receptor binding modes?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.